molecular formula C8H10N2O2 B3021196 Ethyl 6-Aminonicotinate CAS No. 39658-41-8

Ethyl 6-Aminonicotinate

Cat. No. B3021196
Key on ui cas rn: 39658-41-8
M. Wt: 166.18 g/mol
InChI Key: FIKVWPJKNMTBBD-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

To a solution of 2-amino-5-pyridinecarboxylic acid 113 (150 g, 1.09 mol) in ethanol (2 L) was added thionyl chloride (259 g, 2.18 mol) at 0° C. The mixture was heated at reflux for 12 h. The solvent was removed under reduced pressure. Saturated aq Na2CO3 was added to adjust the pH to 9 and the resulting solid was collected by filtration, rinsed with H2O, and dried to give 114 (160 g, 88% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([O:10][CH2:15][CH3:16])=[O:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(=O)O
Name
Quantity
259 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 L
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aq Na2CO3 was added
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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